

A Comprehensive Technical Guide to 3-Dodecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Dodecanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-dodecanone**, a ketone with applications in various scientific and industrial fields. This document covers its chemical identity, physicochemical properties, synthesis, and potential biological activities, with a focus on providing detailed experimental protocols and structured data for ease of use by professionals in research and development.

Chemical Identity and Synonyms

CAS Number: 1534-27-6[1][2][3][4][5]

3-Dodecanone is an aliphatic ketone. Its IUPAC name is dodecan-3-one. It is also known by several synonyms, which are listed in the table below.

Identifier Type	Value
IUPAC Name	dodecan-3-one[1]
CAS Number	1534-27-6[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₂₄ O[1][3][4][5][6]
Molecular Weight	184.32 g/mol [1][2][4][5][6]
Synonyms	
	Ethyl nonyl ketone[1][3][4]
	Dodecanone-(3)[1][3][4]

Physicochemical Properties

3-Dodecanone is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a characteristic odor that has been described as both fatty and waxy, and in some contexts, as sweet and pleasant.[4][5][6] A summary of its key physicochemical properties is presented in the table below.

Property	Value
Melting Point	7.0 °C[6]
Boiling Point	243-244 °C[6][7]
Density	0.8265 g/cm ³ [6]
Vapor Pressure	0.031 mmHg at 25 °C[7]
Flash Point	76.6 °C (170.0 °F)[7]
Solubility	Insoluble in water; soluble in non-polar organic solvents (e.g., hexane, benzene); moderately soluble in alcohols (e.g., ethanol).[6]
logP (o/w)	4.544 (estimated)[7]

Spectral Data

Various spectral data are available for the characterization of **3-dodecanone**. A summary of available spectral information is provided below.

Spectroscopy Type	Availability
Infrared (IR) Spectrum	Data available[1][3][4]
Mass Spectrum (MS)	Data available[1][3][4]
Nuclear Magnetic Resonance (NMR)	^1H NMR and ^{13}C NMR data available[4]

Applications

3-Dodecanone serves as a versatile compound with a range of applications:

- **Flavor and Fragrance:** It is used as a flavoring and fragrance agent in various products.[6]
- **Organic Synthesis:** It is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]
- **Industrial Applications:** It finds use in the manufacturing of personal care products, detergents, and as an industrial solvent.[6]
- **Antimicrobial Potential:** Research suggests that **3-dodecanone** may possess antimicrobial properties, opening avenues for its use as a natural preservative or antibacterial agent.[6]

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of **3-dodecanone** and the evaluation of its antimicrobial activity.

Synthesis of 3-Dodecanone

A common and reliable method for the synthesis of **3-dodecanone** involves a two-step process: the Grignard reaction of decanal with ethylmagnesium bromide to form 3-dodecanol, followed by the oxidation of the secondary alcohol to the corresponding ketone.

Step 1: Synthesis of 3-Dodecanol via Grignard Reaction

This procedure outlines the preparation of the secondary alcohol, 3-dodecanol, from decanal and an ethyl Grignard reagent.

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Decanal
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- **Preparation of Ethylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. After the addition is complete, reflux the mixture for 30 minutes to ensure complete reaction.
- **Grignard Reaction:** Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of decanal in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- **Work-up:** Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification: Remove the solvent by rotary evaporation. The crude 3-dodecanol can be purified by vacuum distillation.

Step 2: Oxidation of 3-Dodecanol to **3-Dodecanone** using Jones Oxidation

This procedure describes the oxidation of the secondary alcohol, 3-dodecanol, to the ketone, **3-dodecanone**.

Materials:

- 3-Dodecanol
- Acetone
- Jones reagent (a solution of chromium trioxide in sulfuric acid)
- Isopropyl alcohol
- Sodium bicarbonate
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the 3-dodecanol in acetone and cool the solution in an ice bath.
- Oxidation: Add the Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange to green. Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.
- Quenching: Add isopropyl alcohol dropwise to quench the excess oxidant until the green color returns.
- Neutralization and Extraction: Neutralize the reaction mixture by the careful addition of sodium bicarbonate. Remove the acetone by rotary evaporation. Add water to the residue and extract with diethyl ether.

- Purification: Wash the combined ether extracts with brine and dry over anhydrous magnesium sulfate. Remove the ether by rotary evaporation. The crude **3-dodecanone** can be purified by vacuum distillation.

Evaluation of Antimicrobial Activity

The antimicrobial activity of **3-dodecanone** can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).^[7]

Materials:

- **3-Dodecanone**
- Test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum adjusted to 0.5 McFarland standard

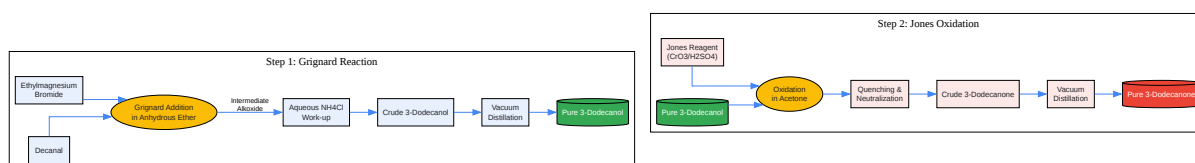
Procedure:

- Preparation of **3-Dodecanone** Stock Solution: Prepare a stock solution of **3-dodecanone** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
- Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the **3-dodecanone** stock solution in CAMHB to achieve a range of desired test concentrations.
- Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation. Add the bacterial suspension to each well of the microtiter plate.
- Controls: Include a positive control (broth with inoculum, no **3-dodecanone**) and a negative control (broth only) on each plate.
- Incubation: Incubate the microtiter plates at 35-37 °C for 16-20 hours.

- Determination of MIC: The MIC is the lowest concentration of **3-dodecanone** that completely inhibits visible growth of the microorganism.

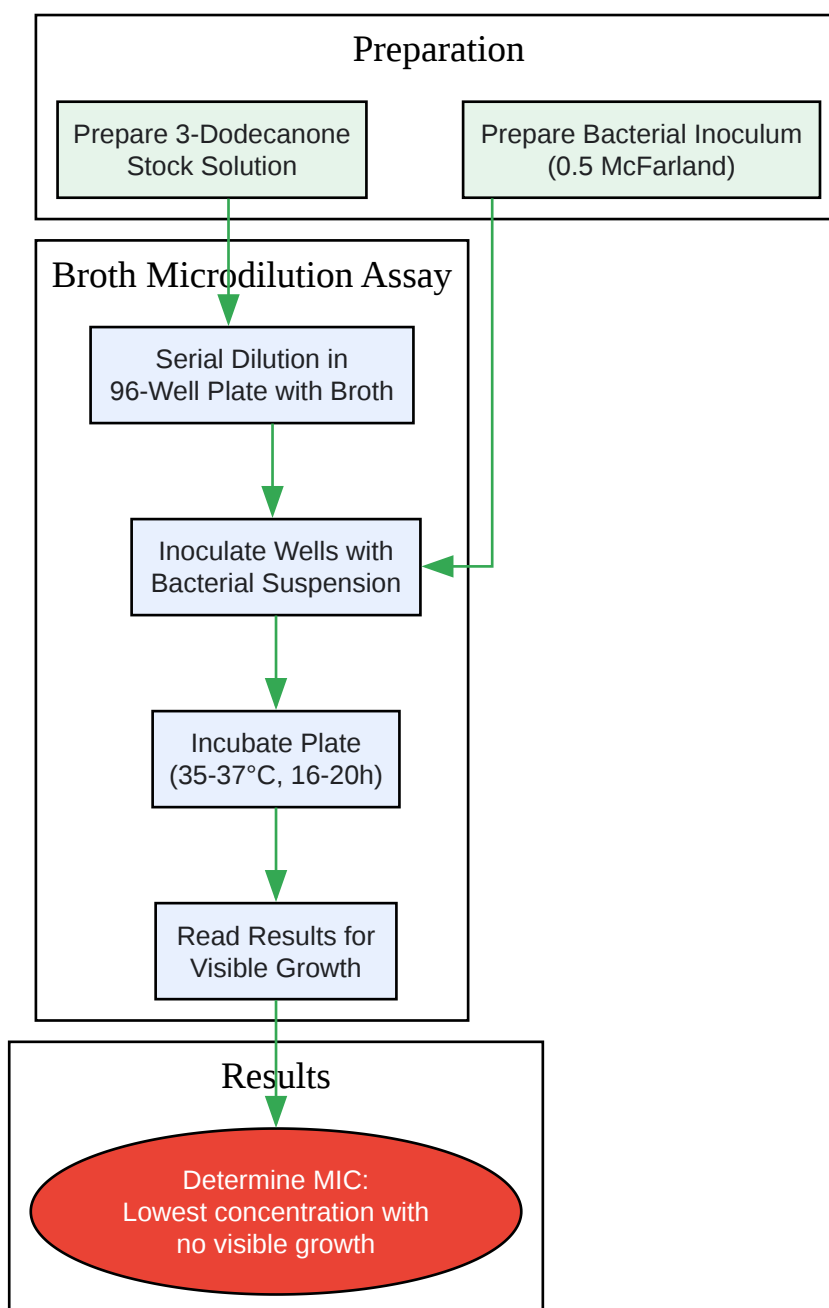
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and antimicrobial testing of **3-dodecanone**.



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Caption: Workflow for the two-step synthesis of **3-Dodecanone**.



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Caption: Workflow for antimicrobial susceptibility testing of **3-Dodecanone**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Dodecanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073483#3-dodecanone-cas-number-and-synonyms]

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